molecular formula C12H7NO3S B12506603 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12506603
M. Wt: 245.26 g/mol
InChI Key: JMRQNSULIHRDLN-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of benzofuran and thiazolidinedione. Benzofuran is known for its wide range of biological activities, while thiazolidinedione is recognized for its role in medicinal chemistry, particularly in the treatment of diabetes. The combination of these two moieties in a single molecule offers potential for diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

5-(1-benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H7NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-6H,(H,13,14,15)

InChI Key

JMRQNSULIHRDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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